molecular formula C21H26N2O5 B5336204 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5336204
M. Wt: 386.4 g/mol
InChI Key: WGOLIZUAAFLXMG-UHFFFAOYSA-N
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Description

3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, which is then coupled with piperazine. This intermediate is subsequently reacted with a bicyclo[2.2.1]heptane derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique bicyclic structure combined with the benzodioxole and piperazine moieties. This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c24-20(18-14-2-3-15(10-14)19(18)21(25)26)23-7-5-22(6-8-23)11-13-1-4-16-17(9-13)28-12-27-16/h1,4,9,14-15,18-19H,2-3,5-8,10-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOLIZUAAFLXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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